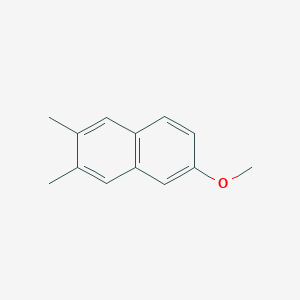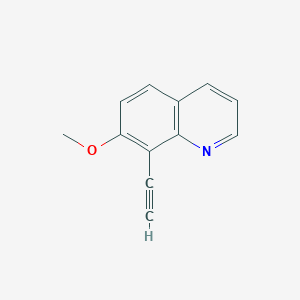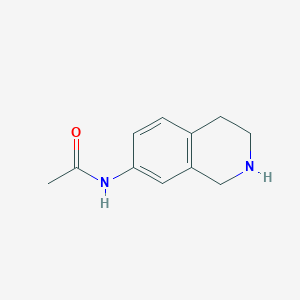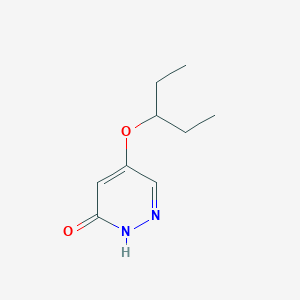![molecular formula C6H5ClN4O B11907591 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-3-metoxi-1H-pirazolo[3,4-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Estos compuestos son conocidos por su parecido estructural con las bases púricas, lo que los hace significativos en diversas aplicaciones bioquímicas y farmacéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-3-metoxi-1H-pirazolo[3,4-d]pirimidina típicamente implica la reacción de hidracina con 2,4-dicloropirimidina-5-carbaldehído en tetrahidrofurano (THF) a temperatura ambiente. Luego, la mezcla se vierte en agua y se extrae con acetato de etilo (EtOAc). El extracto se seca con sulfato de sodio, y el solvente se elimina para obtener el compuesto deseado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 6-Cloro-3-metoxi-1H-pirazolo[3,4-d]pirimidina no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-3-metoxi-1H-pirazolo[3,4-d]pirimidina sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes
Sustitución: Reactivos como metóxido de sodio o carbonato de potasio en metanol se utilizan comúnmente.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
6-Cloro-3-metoxi-1H-pirazolo[3,4-d]pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha estudiado por su potencial como inhibidor enzimático, particularmente para la xantina oxidasa.
Medicina: Se ha investigado por sus propiedades antitumorales y su posible uso en el tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-3-metoxi-1H-pirazolo[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de enzimas como la xantina oxidasa uniéndose a sus sitios activos, evitando así la conversión de sustratos en productos . Esta inhibición puede conducir a varios efectos bioquímicos, incluida la reducción de la producción de ácido úrico y posibles efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
6-Cloro-1H-pirazolo[3,4-d]pirimidina: Comparte una estructura central similar pero carece del grupo metoxi.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro compuesto heterocíclico con un patrón de fusión de anillo diferente.
Unicidad
6-Cloro-3-metoxi-1H-pirazolo[3,4-d]pirimidina es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del grupo metoxi puede mejorar su solubilidad y potencialmente su interacción con objetivos biológicos.
Propiedades
Fórmula molecular |
C6H5ClN4O |
|---|---|
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
6-chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-6(7)9-4(3)10-11-5/h2H,1H3,(H,8,9,10,11) |
Clave InChI |
GHVCSFIVQOLHQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NNC2=NC(=NC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)


![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)







![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
